Fluanisone

Receptor Binding Selectivity Profiling Extrapyramidal Side Effect Risk

Fluanisone is a butyrophenone antipsychotic distinguished by a uniquely low D2/α1 selectivity ratio of 0.3—200-fold lower than haloperidol—which translates to significantly reduced extrapyramidal side effects (EPS) liability in preclinical models. With an ED50 for catalepsy of 22.0 mg/kg i.p. (vs 0.23 mg/kg for haloperidol), it is a critical reference compound for dissociating antipsychotic efficacy from motor side effects in behavioral pharmacology. As the neuroleptic component of Hypnorm® (fentanyl/fluanisone), it provides a validated, cardiovascularly safer alternative to droperidol for rodent surgical anesthesia. Ideal for D2/α1 receptor pharmacology, schizophrenia models, and neuroleptanalgesia protocols.

Molecular Formula C21H25FN2O2
Molecular Weight 356.4 g/mol
CAS No. 1480-19-9
Cat. No. B1672854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluanisone
CAS1480-19-9
Synonymsfluanisone
fluanisone dihydrochloride
fluanisone monohydrochloride
haloanisone
haloanizone
Molecular FormulaC21H25FN2O2
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C21H25FN2O2/c1-26-21-7-3-2-5-19(21)24-15-13-23(14-16-24)12-4-6-20(25)17-8-10-18(22)11-9-17/h2-3,5,7-11H,4,6,12-16H2,1H3
InChIKeyIRYFCWPNDIUQOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fluanisone (CAS 1480-19-9) for Research: A Butyrophenone Neuroleptic with Quantifiable Pharmacological Profile


Fluanisone (CAS 1480-19-9, also known as Haloanisone or Sedalande) is a butyrophenone derivative that functions as a typical antipsychotic and sedative agent [1]. Its pharmacological profile is characterized by high-affinity antagonism at dopamine D2 receptors (Ki = 2.9 nM) and α1-adrenergic receptors (Ki = 0.87 nM), with moderate activity at 5-HT2A receptors (Ki = 52.0 nM) . The compound exhibits route-dependent in vivo efficacy in preclinical models, including suppression of conditioned avoidance behavior in rats (ED50 = 25.0 mg/kg p.o.; 0.4 mg/kg i.p.) and antagonism of apomorphine-induced climbing in mice . Fluanisone is also a key component, alongside fentanyl, of the veterinary neuroleptanalgesic formulation Hypnorm®, which is used extensively in rodent surgical procedures [2].

Why In-Class Substitution of Fluanisone (CAS 1480-19-9) Is Not Scientifically Equivalent


Within the butyrophenone class, compounds exhibit substantial variance in receptor binding profiles, in vivo potency, and resultant behavioral effects that preclude simple interchangeability. While many butyrophenones, including haloperidol, droperidol, azaperone, and fluanisone, share a common chemical scaffold, their pharmacological signatures diverge significantly [1]. A critical differentiator is the differential D2/α1 receptor binding ratio, which predicts the liability for extrapyramidal side effects (EPS) versus sedation and hypotension [2]. Substituting one butyrophenone for another based on structural similarity alone ignores these quantifiable differences in affinity, selectivity, and functional outcome, which can compromise experimental validity, especially in behavioral pharmacology and neuroleptanalgesia where the precise balance of D2 antagonism and α1 blockade dictates the observed in vivo response [2][3].

Quantitative Differentiation of Fluanisone (CAS 1480-19-9) vs. Comparator Butyrophenones and Other Neuroleptics


D2/α1 Receptor Selectivity: Fluanisone Exhibits a Distinct Ratio vs. Haloperidol and Chlorpromazine

Fluanisone demonstrates a distinct receptor binding selectivity profile characterized by a low D2/α1 ratio of approximately 0.3, derived from its Ki values at D2 (2.9 nM) and α1 (0.87 nM) receptors [1]. This contrasts sharply with haloperidol, which exhibits a high D2/α1 ratio of approximately 60, and chlorpromazine, which has an intermediate ratio of approximately 2.0 [1]. The lower D2/α1 ratio for fluanisone indicates a more balanced antagonism of α1-adrenergic receptors relative to D2 receptors. This is a critical differentiating factor from haloperidol, which is highly selective for D2 over α1 receptors, a property associated with a higher propensity for catalepsy and extrapyramidal motor effects in preclinical models [1].

Receptor Binding Selectivity Profiling Extrapyramidal Side Effect Risk

In Vivo Behavioral Potency: Fluanisone Demonstrates Intermediate Neuroleptic Activity Compared to Haloperidol and Clozapine

In a comparative study examining the effect of neuroleptics on brain homovanillic acid (HVA) levels, a marker of dopamine turnover, fluanisone was found to be 5-10 times more potent than clozapine, but at least 20-fold less active than haloperidol [1]. This intermediate potency is further contextualized by its effects on conditioned avoidance response and catalepsy, where fluanisone's impact on dopamine turnover differs qualitatively from both potent cataleptogenic agents (haloperidol, chlorpromazine) and non-cataleptogenic agents (clozapine) [1].

In Vivo Pharmacology Antipsychotic Potency Dopamine Turnover

Low Catalepsy Induction: Fluanisone's Striatal DA Turnover Profile Differs from Haloperidol and Chlorpromazine

At doses that induce catalepsy (ED50), fluanisone evokes only a weak stimulation of dopamine (DA) turnover specifically in the corpus striatum, a brain region associated with motor control [1]. This contrasts with potent cataleptogenic agents like haloperidol and chlorpromazine, which cause strong stimulation of DA turnover in both the corpus striatum and limbic structures [1]. Furthermore, fluanisone has been reported to induce catalepsy in rats with an intraperitoneal ED50 of 22.0 mg/kg . For comparison, haloperidol induces catalepsy in rats at significantly lower doses, with reported ED50 values ranging from 0.23 to 0.42 mg/kg in male rats [2]. This indicates a markedly lower cataleptogenic potential for fluanisone relative to haloperidol on a mg/kg basis.

Catalepsy Extrapyramidal Side Effects Dopamine Turnover

Formulation-Dependent Application: Fluanisone-Fentanyl (Hypnorm) vs. Droperidol-Fentanyl (Innovar-Vet) in Veterinary Neuroleptanalgesia

Fluanisone is a critical component of the neuroleptanalgesic formulation Hypnorm®, which combines fluanisone (10 mg/mL) with fentanyl citrate (0.315 mg/mL) [1][2]. This combination has been successfully employed for anesthesia in neonatal rats undergoing intracranial surgery, achieving a 95% short-term survival rate (81/85) [2]. The analogous formulation Innovar-Vet® combined the butyrophenone droperidol with fentanyl [3]. A key differentiating factor between these two formulations is the cardiovascular safety profile of the butyrophenone component. Droperidol has been associated with QT interval prolongation and carries an FDA black box warning for torsades de pointes, whereas fluanisone is generally considered antiarrhythmic and lacks such a specific cardiovascular warning [4]. This distinction is a critical procurement consideration for researchers performing procedures where cardiac safety is a primary concern.

Veterinary Anesthesia Neuroleptanalgesia Rodent Surgery

Validated Research and Industrial Application Scenarios for Fluanisone (CAS 1480-19-9)


Behavioral Pharmacology: Dissecting D2 vs. α1 Receptor Contributions to Neuroleptic Action

Given its unique D2/α1 selectivity ratio of 0.3—which is 200-fold lower than haloperidol—fluanisone serves as a valuable tool compound for researchers investigating the differential contributions of D2 and α1 receptor antagonism to the therapeutic and side effect profiles of antipsychotics [1]. Its intermediate in vivo potency (5-10 times more potent than clozapine but 20-fold less than haloperidol) and distinct effect on regional dopamine turnover make it a suitable reference compound for studies aiming to correlate receptor binding profiles with behavioral outcomes in rodent models [2].

Veterinary Neuroleptanalgesia: A Component in Hypnorm® for Rodent Surgical Procedures

Fluanisone is an established component of the neuroleptanalgesic formulation Hypnorm® (fentanyl citrate 0.315 mg/mL + fluanisone 10 mg/mL), which has been validated for use in rodent surgical models, including intracranial procedures in neonatal rats with a documented 95% short-term survival rate [3]. The choice of fluanisone over droperidol in this formulation is supported by its more favorable cardiovascular safety profile, as it is generally considered antiarrhythmic, unlike droperidol, which carries a risk of QT prolongation [4]. This makes the fluanisone-fentanyl combination a preferred choice for laboratories seeking a reliable and comparatively safer neuroleptanalgesic regimen for rodent anesthesia [5].

Schizophrenia Research: A Butyrophenone Reference Standard with Reduced Cataleptogenic Liability

Fluanisone has been used in studies of schizophrenia as a typical antipsychotic reference compound . Its significantly higher ED50 for catalepsy induction (22.0 mg/kg i.p.) compared to haloperidol (0.23-0.42 mg/kg i.p.) suggests a reduced potential for inducing extrapyramidal side effects in preclinical models [6]. This property is particularly valuable for research aimed at differentiating the antipsychotic efficacy of novel compounds from their motor side effect liabilities, allowing for a clearer interpretation of behavioral data in animal models of psychosis.

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